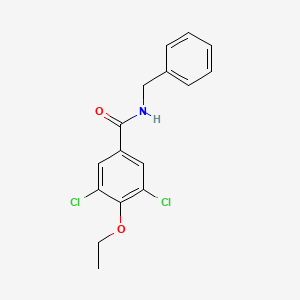

N-benzyl-3,5-dichloro-4-ethoxybenzamide

Description

Properties

IUPAC Name |

N-benzyl-3,5-dichloro-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2/c1-2-21-15-13(17)8-12(9-14(15)18)16(20)19-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSMXEAQTVXWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Scientific Research Applications

N-benzyl-3,5-dichloro-4-ethoxybenzamide has been investigated for various applications:

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties, including:

- Anticancer Activity: Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and inhibition of cell proliferation.

Antimicrobial Properties

Research indicates that N-benzyl derivatives can exhibit antimicrobial activity against pathogens like Mycobacterium tuberculosis. For instance, modifications in the benzamide structure have led to promising results against drug-resistant strains of TB, showcasing its potential as a lead compound for further drug development .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases linked to enzyme overactivity. For example, it may act as an inhibitor of carbonic anhydrase, which is relevant in conditions like glaucoma and epilepsy.

Antitubercular Activity

A series of benzamide derivatives were synthesized and evaluated for their antitubercular activity. Notably, compounds with structural similarities to this compound exhibited significant inhibitory effects against Mycobacterium tuberculosis H37Rv strain, with minimum inhibitory concentrations (MIC) as low as 0.0625 μg/mL .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| D6 | 0.0625 | Excellent against drug-susceptible strains |

| D12 | <0.016 | Effective against multidrug-resistant strains |

Cytotoxicity Studies

In vitro studies have demonstrated that N-benzyl derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis via ROS generation |

| MCF7 | 20 | Mitochondrial pathway activation |

Industrial Applications

In industrial settings, this compound can be utilized as:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex molecules.

- Specialty Chemicals Production: Its unique chemical properties make it suitable for developing new materials with specific functionalities.

Comparison with Similar Compounds

Structural and Functional Comparison

*Molecular formula inferred based on structural analysis.

Key Findings

Substituent Positioning and Activity: The 3,5-dichloro pattern in the target compound mirrors that of the compound from , which lacks an ethoxy group but shares enhanced halogen-driven stability. This substitution is common in agrochemicals for resistance to metabolic degradation . Ethoxy vs.

N-Substituent Influence :

- The benzyl group in the target compound contrasts with etobenzanid’s 2,3-dichlorophenyl and diflufenican’s 2,4-difluorophenyl. Benzyl groups are less electronegative than halogenated aryl substituents, possibly reducing binding affinity to specific enzymatic targets but improving membrane permeability .

Activity and Selectivity: Diflufenican’s pyridine-carboxamide core and trifluoromethyl group confer broad-spectrum herbicidal activity by inhibiting carotenoid biosynthesis. The target compound’s simpler structure may limit its mode of action but enhance selectivity for specific weeds .

Research Implications and Limitations

While direct data on this compound are scarce, its structural analogs provide actionable insights:

- Synthesis Pathways : Likely involves Ullmann coupling or nucleophilic substitution for ethoxy and chlorine introductions, followed by benzyl amidation .

- Environmental Impact : Chlorine substituents raise concerns about bioaccumulation, necessitating degradation studies akin to those for etobenzanid .

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-3,5-dichloro-4-ethoxybenzamide, and what intermediates are involved?

The synthesis typically involves multi-step reactions starting with functionalized benzoic acid derivatives. For example, intermediate 4-ethoxy-3,5-dichlorobenzoic acid may undergo activation (e.g., via coupling agents like DCC) followed by amidation with benzylamine. Reaction conditions such as solvent choice (e.g., absolute ethanol), reflux duration (~4–6 hours), and acid catalysts (e.g., glacial acetic acid) are critical for yield optimization . Purification often requires column chromatography or recrystallization .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic proton signals in the δ 7.0–8.0 ppm range and ethoxy group signals at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS validates molecular weight (e.g., m/z ~378.05 for [M+H]⁺) .

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.4% of theoretical values .

Q. How is the compound initially screened for biological activity in academic research?

Preliminary assays include:

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC₅₀ values calculated .

- Enzyme Inhibition Studies : Fluorometric or colorimetric assays targeting kinases, proteases, or phosphatases using recombinant enzymes .

- Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Statistical Design of Experiments (DoE) is recommended to identify critical variables (e.g., temperature, stoichiometry). For example:

Q. How should contradictions in biological activity data between studies be addressed?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Control Compounds : Use reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assays .

- Dose-Response Validation : Repeat experiments across multiple concentrations and cell passages .

Q. What advanced computational methods support mechanistic studies of this compound?

- Molecular Docking : Predict binding modes to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with reactivity or bioactivity .

- MD Simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories in explicit solvent .

Q. How can structural modifications enhance the compound's pharmacokinetic properties?

- SAR Studies : Introduce substituents (e.g., halogens, methoxy groups) at the benzyl or ethoxy positions to modulate lipophilicity (logP) and solubility .

- Prodrug Design : Esterify the amide group to improve oral bioavailability, followed by enzymatic hydrolysis studies .

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify metabolic hotspots for targeted modification .

Methodological Considerations

Q. What strategies are recommended for resolving low crystallinity during X-ray analysis?

- Solvent Screening : Test polar/non-polar solvents (e.g., DMSO, hexane) for recrystallization .

- Seeding Techniques : Introduce microcrystals from analogous compounds to induce nucleation .

- Low-Temperature Data Collection : Reduce thermal motion effects by collecting data at 100 K .

Q. How can researchers validate the compound's stability under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.